1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

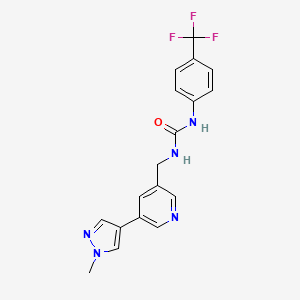

The compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative featuring a pyridine core substituted at position 5 with a 1-methylpyrazole moiety and at position 3 with a methylene-linked urea group. The urea moiety is further substituted with a 4-(trifluoromethyl)phenyl group. This structure combines a heterocyclic pyridine-pyrazole system with a trifluoromethylphenyl group, both of which are common pharmacophores in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability.

Properties

IUPAC Name |

1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c1-26-11-14(10-24-26)13-6-12(7-22-9-13)8-23-17(27)25-16-4-2-15(3-5-16)18(19,20)21/h2-7,9-11H,8H2,1H3,(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPGGMAYMQHZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Pyrazole Ring:

- Starting with 1-methyl-1H-pyrazole-4-carboxaldehyde, the pyrazole ring is synthesized through a condensation reaction with appropriate reagents.

-

Synthesis of the Pyridine Derivative:

- The pyrazole derivative is then reacted with 3-bromomethylpyridine under basic conditions to form the desired pyridine-pyrazole intermediate.

-

Urea Formation:

- The final step involves the reaction of the pyridine-pyrazole intermediate with 4-(trifluoromethyl)phenyl isocyanate to form the urea linkage, yielding the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the rings.

Scientific Research Applications

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential, particularly in targeting specific proteins or pathways involved in diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazole and pyridine rings contribute to its overall pharmacophore.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several urea derivatives reported in the literature. Below is a comparative analysis based on substituents, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations

Structural Variations: Heterocyclic Core: The target compound’s pyridine-pyrazole system differs from thiazole-piperazine (11d), imidazole-thiazole (), and pyrazine-pyrazole () cores. Substituents: The 4-(trifluoromethyl)phenyl group is conserved in 11d, SI98, and the target compound, suggesting its role in enhancing lipophilicity and target engagement.

Synthetic Yields: Yields for thiazole-piperazine derivatives (e.g., 11d: 85.3%) indicate efficient synthesis protocols for urea derivatives.

Biological Activity: compounds demonstrate that trifluoromethyl and halogen substituents improve biochemical activity (IC50 = 0.10–0.24 μM). While the target compound’s activity is unknown, its trifluoromethyl group aligns with this trend.

Critical Analysis

- Pyridine vs. Pyrazine : The pyridine core in the target compound may offer distinct hydrogen-bonding capabilities compared to pyrazine (), which has two nitrogen atoms in its aromatic ring.

- Trifluoromethyl Impact : The 4-(trifluoromethyl)phenyl group, common across analogs, is associated with enhanced metabolic stability and target affinity, as seen in .

- Synthesis Challenges : The absence of yield data for the target compound highlights a gap in the evidence. However, high yields for structurally complex analogs (e.g., 11d: 85.3%) suggest feasible synthesis routes.

Biological Activity

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H17F3N4O |

| Molecular Weight | 368.34 g/mol |

| CAS Number | 2034461-30-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrazole and pyridine intermediates. Subsequent coupling reactions lead to the formation of the final urea structure. Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for facilitating the reaction conditions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit potent antimicrobial properties. For instance, compounds containing trifluoromethyl phenyl groups have shown significant activity against Gram-positive bacteria like Staphylococcus aureus, with low minimum inhibitory concentrations (MICs). These compounds were effective in inhibiting biofilm formation and demonstrated bactericidal effects in time-kill assays .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activities. In vitro studies indicated that related pyrazole derivatives possess strong inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses. Some derivatives showed IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. For instance:

- Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways, leading to cell death.

- Anti-inflammatory Action : It may inhibit COX enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored various pyrazole derivatives for their antibacterial properties against Staphylococcus aureus. The compound demonstrated significant efficacy with an MIC value indicating strong growth inhibition .

Study 2: In Vivo Toxicity Assessment

In vivo studies on mice revealed that doses up to 50 mg/kg did not produce harmful effects, as assessed by blood plasma organ toxicity markers . This suggests a favorable safety profile for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.